molecular formula C8H6N4 B1324608 3-Amino-1H-indazole-7-carbonitrile CAS No. 1137451-25-2

3-Amino-1H-indazole-7-carbonitrile

Cat. No. B1324608
CAS RN: 1137451-25-2
M. Wt: 158.16 g/mol
InChI Key: YXHCJGVHKGTEFH-UHFFFAOYSA-N
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Description

Synthesis Analysis

Research in the last five years has explored various synthetic approaches to 1H- and 2H-indazoles. These strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and the synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent .

Scientific Research Applications

Antiproliferative Agent in Cancer Research

3-Amino-1H-indazole-7-carbonitrile: has been studied for its potential as an antiproliferative agent. Compounds with the indazole moiety, such as 3-amino-1H-indazole-1-carboxamides, have shown interesting activity against neoplastic cell lines, inhibiting cell growth and causing a block in the G0–G1 phase of the cell cycle .

Anti-inflammatory Applications

Indazole derivatives have been identified to possess anti-inflammatory effects. In studies, certain derivatives have shown significant inhibition in paw edema, comparable to that of standard anti-inflammatory drugs .

Synthesis of Novel Compounds

The indazole ring system is a key scaffold in medicinal chemistry for the synthesis of novel compounds with potential therapeutic applications. Recent synthetic approaches to indazoles include transition metal-catalyzed reactions and reductive cyclization reactions .

Antitumor Activity

Research into 1H-indazole-3-amine derivatives has revealed their potential antitumor activity. The analysis of NMR spectra of these compounds provides insights into their chemical structure and active sites, which are crucial for their biological activity .

Future Directions

For more detailed information, you can refer to the Synthonix Corporation website . Additionally, consider exploring related peer-reviewed papers and technical documents for deeper insights .

properties

IUPAC Name

3-amino-1H-indazole-7-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4/c9-4-5-2-1-3-6-7(5)11-12-8(6)10/h1-3H,(H3,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXHCJGVHKGTEFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)C(=NN2)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50635947
Record name 3-Amino-1H-indazole-7-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50635947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-1H-indazole-7-carbonitrile

CAS RN

1137451-25-2
Record name 3-Amino-1H-indazole-7-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50635947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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